REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][O:8][C:9]2[C:14](=[O:15])[CH:13]=[CH:12]O[CH:10]=2)=[CH:5][CH:4]=1.[NH3:18].O>>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][O:8][C:9]2[C:14](=[O:15])[CH:13]=[CH:12][NH:18][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC2=COC=CC2=O)C=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
N.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed in a glass tube
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the collected solid was washed with MeOH
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC2=CNC=CC2=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |